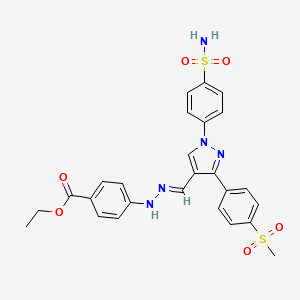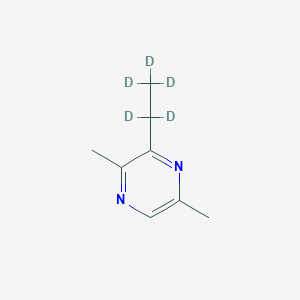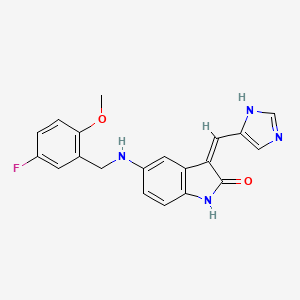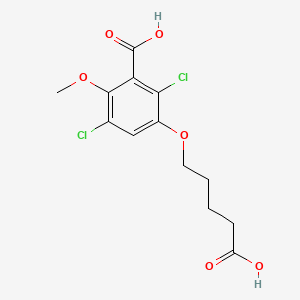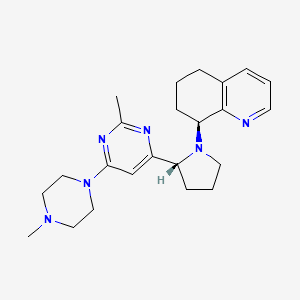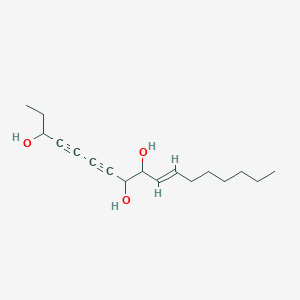
Isofalcarintriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isofalcarintriol, with the IUPAC name (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol, is a polyacetylene compound found in the root of carrots (Daucus carota) . This naturally occurring compound has garnered attention for its potential health benefits, including promoting longevity and improving mitochondrial health .
準備方法
Synthetic Routes and Reaction Conditions: Isofalcarintriol can be synthesized through a modular asymmetric synthesis route. This involves the use of specific stereoisomers to achieve the desired configuration . The synthesis typically involves the following steps:
- Formation of the polyacetylene backbone.
- Introduction of hydroxyl groups at specific positions.
- Ensuring the correct stereochemistry through chiral catalysts.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The use of chiral catalysts and controlled reaction conditions are crucial for maintaining the compound’s integrity and activity .
化学反応の分析
Types of Reactions: Isofalcarintriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify its polyacetylene backbone.
Substitution: Hydroxyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .
科学的研究の応用
Isofalcarintriol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyacetylenes and their reactivity.
Biology: Investigated for its effects on cellular respiration and mitochondrial health.
Industry: Explored for its potential use in developing health supplements and functional foods.
作用機序
Isofalcarintriol exerts its effects through several mechanisms:
類似化合物との比較
Isofalcarintriol is unique among polyacetylenes due to its specific configuration and biological activity. Similar compounds include:
Falcarindiol: Another polyacetylene found in carrots, known for its cytotoxic and anti-inflammatory properties.
Falcarinol: A related compound with potential anticancer effects.
Uniqueness: this compound stands out due to its potent effects on mitochondrial health and longevity, making it a promising candidate for further research and therapeutic development .
特性
分子式 |
C17H26O3 |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
(E)-heptadec-10-en-4,6-diyne-3,8,9-triol |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-8-9-13-16(19)17(20)14-11-10-12-15(18)4-2/h9,13,15-20H,3-8H2,1-2H3/b13-9+ |
InChIキー |
IIHWCRGLLODDFQ-UKTHLTGXSA-N |
異性体SMILES |
CCCCCC/C=C/C(C(C#CC#CC(CC)O)O)O |
正規SMILES |
CCCCCCC=CC(C(C#CC#CC(CC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


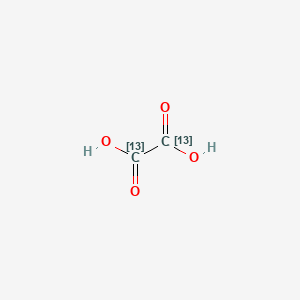
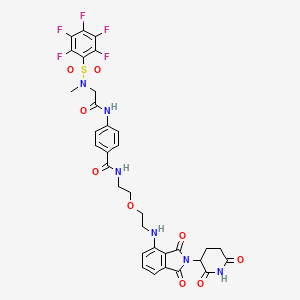

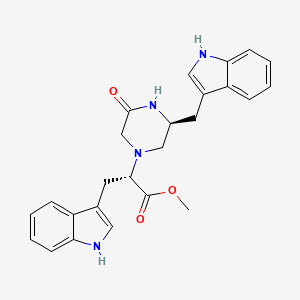
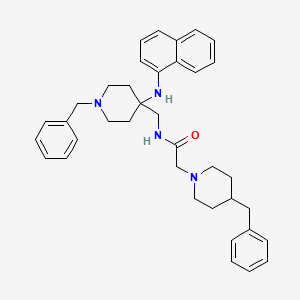
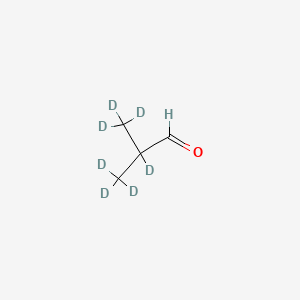
![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
